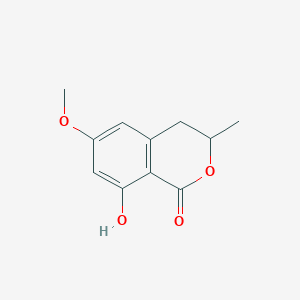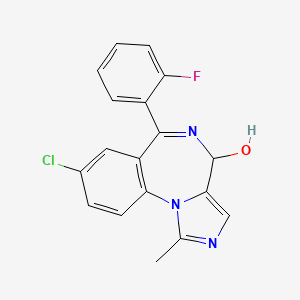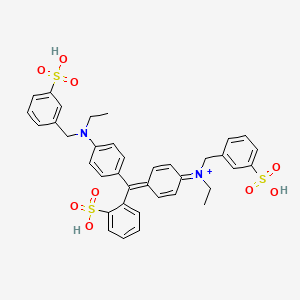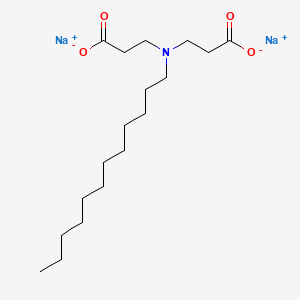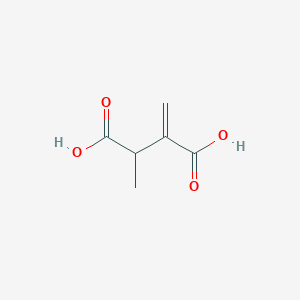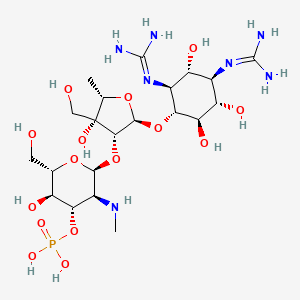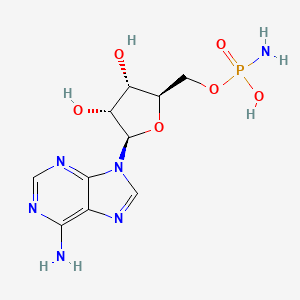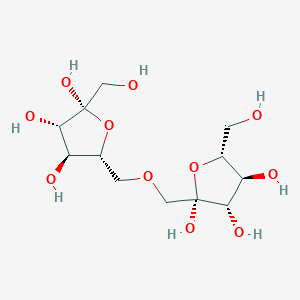
D-Fructosyl-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-deoxy-alpha-D-fructofuranos-1-C-yl)-alpha-D-fructofuranose is a glycosylfructose.
Applications De Recherche Scientifique
Biotechnological Applications in Food and Pharmaceutical Industries :
- The β-fructofuranosidase from Schwanniomyces occidentalis (Ffase) demonstrates significant potential in the synthesis of novel fructosylated compounds. These compounds have potential applications in food and pharmaceutical industries due to Ffase's fructosyl-acceptor promiscuity (Piedrabuena et al., 2016).
Enzymatic Production of Prebiotic Sugars :
- Ffase is known for producing prebiotic sugars like 6-kestose and 1-kestose by transfructosylation of sucrose. This activity renders it of significant interest for biotechnological applications (Piedrabuena et al., 2016).
Glycated Protein Determination in Diabetic Patients :
- Fructosyl amino acid oxidase, an enzyme used for determining glycated proteins in blood samples from diabetic patients, demonstrates varied substrate specificities and is found in several fungal strains (Yoshida et al., 1995).
Molecular Studies and Tailor-Made Fructan Production :
- The cloning of genes encoding fructosyltransferases and fructan exohydrolases has allowed for molecular-level studies of fructan metabolism and the production of tailor-made fructans in plants (Ritsema & Smeekens, 2003).
Production of Difructose Anhydrides (DFAs) :
- DFAs, cyclic disaccharides consisting of two fructose residues, are produced for evaluating their novel physiological properties using enzymes from Arthrobacter sp. These DFAs are not digested by rats' digestive systems and affect calcium absorption (Saito & Tomita, 2000).
Enhancing Fructan Metabolism in Plants for Healthier Food Ingredients :
- Advances in cloning fructosyltransferase and fructan exohydrolase genes have led to the adaptation of fructan synthesis and breakdown in plants, producing fructans as healthy food ingredients (Ritsema & Smeekens, 2003).
Propriétés
Nom du produit |
D-Fructosyl-D-fructofuranose |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxymethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-7(15)10(18)12(20,22-5)4-21-2-6-8(16)9(17)11(19,3-14)23-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
Clé InChI |
IDZUORIWVBRHPH-TWOHWVPZSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



